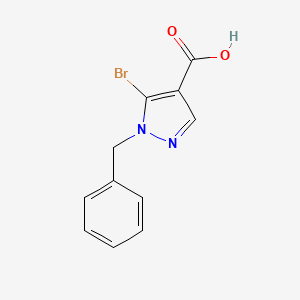

![molecular formula C8H7N3O2S B2722656 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 691862-37-0](/img/structure/B2722656.png)

5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide” is a compound with the IUPAC name 4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid hydrate . It has a molecular weight of 228.23 .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, including “this compound”, has been reported in various studies . For instance, one study described the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid, which was used as the pivotal intermediate .

Molecular Structure Analysis

The molecular structure of “this compound” includes a thieno[2,3-d]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .

Scientific Research Applications

Anticancer Agent

The compound has been evaluated for its anticancer activity . It has shown non-selective broad-spectrum activity against all cancer cell lines . This suggests that it could be a potential candidate for developing new anticancer drugs.

Antimicrobial Agent

The compound has also been found to have antimicrobial properties . It has shown pronounced antibacterial activities comparable to ampicillin against P. aeruginosa . This indicates its potential as an antimicrobial agent.

Dual Anticancer-Antimicrobial Agent

Interestingly, one of the derivatives of the compound, specifically compound 8c, has been identified as a powerful dual anticancer-antimicrobial agent . This dual functionality could be particularly useful in patients suffering from neoplastic disorders and receiving chemotherapeutic treatment, who are more likely to get microbial infections due to subsequent depression of the immune system .

Inhibitor of tRNA (Guanine37-N1)-methyltransferase (TrmD)

The compound has been studied as a potential inhibitor of tRNA (Guanine37-N1)-methyltransferase (TrmD) . This enzyme is involved in bacterial resistance to many groups of known antibiotics, and inhibiting it could lead to the development of new antibacterial drug candidates .

Antifungal Agent

The compound has shown antifungal properties against the Candida albicans fungal strain . This suggests its potential use in the treatment of fungal infections.

Inhibitor of Vascular Endothelial Growth Factor (VEGF) Kinase

Some thienopyrimidine derivatives, which include this compound, have been reported to display good activity as vascular endothelial growth factor (VEGF) kinase inhibitors . This could have implications in the treatment of diseases like cancer, where inhibiting VEGF can prevent the growth of blood vessels that feed tumors.

Mechanism of Action

Target of Action

It is suggested that this compound may have potential applications in proteomics research .

Mode of Action

It is known that thienopyrimidine derivatives, which include this compound, have a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer activities .

Biochemical Pathways

Some thienopyrimidine derivatives have been reported to display good activity as phosphodiesterase, dihydrofolate reductase (dhfr), and vascular endothelial growth factor (vegf) kinase inhibitors .

Result of Action

It is known that some thienopyrimidine derivatives have shown non-selective broad-spectrum activity against all cancer cell lines .

Action Environment

It is known that the effects of chemotherapy medicines, which may include this compound, are linked to their effects on fast-growing cells, including those found in the bone marrow, hair follicles, and the lining of the gastrointestinal tract .

properties

IUPAC Name |

5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-3-4-7(13)10-2-11-8(4)14-5(3)6(9)12/h2H,1H3,(H2,9,12)(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXREMIPKYVHKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

691862-37-0 |

Source

|

| Record name | 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N,N-diethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2722574.png)

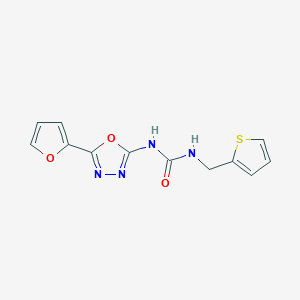

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2722576.png)

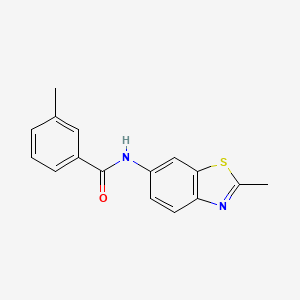

![Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2722577.png)

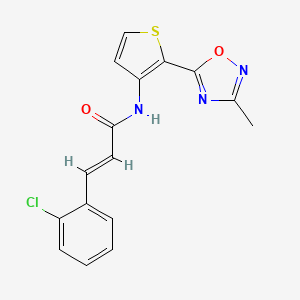

![N-(3-acetamidophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2722578.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722584.png)

![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2722587.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2722589.png)

![4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2722595.png)

![(1S,8'R)-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol](/img/structure/B2722596.png)